molecular formula C8H4BrN3 B591997 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190309-69-3

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B591997
CAS No.: 1190309-69-3
M. Wt: 222.045
InChI Key: ZEGVAWKWFXUSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190309-69-3) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a bromine atom at position 3 and a cyano group at position 5. Its molecular formula is C₈H₄BrN₃, with a molecular weight of 222.04 g/mol and an XLogP3 value of 1.7, indicating moderate lipophilicity . It is stored under inert conditions at -20°C due to sensitivity to degradation .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGVAWKWFXUSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable lead compound in the development of anti-cancer drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 799270-07-8): Key difference: Bromine at position 5 vs. 3. Synthesis: Prepared via palladium-catalyzed cross-coupling, similar to methods in for 5-bromo analogs .
  • 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 900514-06-9): Key difference: Iodine at position 5 vs. cyano group.

Substituted Pyrrolopyridines with Bioactive Moieties

  • 4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (): Key difference: Bulky dichlorophenyl and methoxyphenyl substituents. Impact: Enhanced biological activity (e.g., anti-inflammatory or antiparasitic effects) due to π-π stacking with Tyr 355 in COX-2, as seen in docking studies . The target compound’s simpler structure allows easier derivatization.
  • 5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 21e, ):

    • Key difference : Ethynyl and aryl substituents.
    • Impact : Extended conjugation improves binding affinity to kinases or receptors, but reduces synthetic yield (36% vs. 58% for tosylated analogs in ) .

Heterocycle-Modified Analogs

  • 4-(4-Methoxyphenylamino)thieno[2,3-b]pyridine-5-carbonitrile (Compound 58, ): Key difference: Thieno[2,3-b]pyridine core vs. pyrrolo[2,3-b]pyridine. Impact: Thiophene’s sulfur atom increases electron density, enhancing giardicidal activity via interactions with parasitic enzymes .
  • 6-Amino-2-methylfuro[2,3-b]pyridine-5-carbonitrile (Compound 29, ): Key difference: Furopyridine core. Impact: Oxygen’s electronegativity may reduce stability compared to nitrogen-containing pyrrolopyridines, but improves solubility .

Physicochemical and Pharmacological Comparisons

Property 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 4-(4-Methoxyphenylamino)thieno[2,3-b]pyridine-5-carbonitrile
Molecular Weight 222.04 g/mol 222.04 g/mol 297.33 g/mol
XLogP3 1.7 1.8 2.9
Hydrogen Bond Acceptors 2 2 3
Biological Activity COX-2 inhibition potential Limited data Giardicidal (IC₅₀ ~1.2 µM)
Synthetic Yield 58–75% (analogous methods) 36–37% 50%

Key Research Findings

Electronic Effects: The cyano group at position 5 in the target compound withdraws electrons, stabilizing the pyrrolopyridine core and facilitating Suzuki-Miyaura cross-coupling reactions .

Bioactivity Trends : Bromine at position 3 enhances electrophilicity, making the compound a candidate for nucleophilic substitution in kinase inhibitor synthesis .

Safety Profile: The compound’s H302 hazard classification (harmful if swallowed) mandates careful handling, contrasting with non-halogenated analogs like 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile .

Biological Activity

3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound notable for its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in cancer treatment and other diseases linked to aberrant FGFR signaling.

Chemical Structure and Properties

The compound features a fused pyrrole and pyridine ring system with a bromine substituent at the 3-position and a carbonitrile group at the 5-position. This unique structure contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC₈H₆BrN₃
Molecular Weight224.06 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The primary mechanism of action for this compound involves its interaction with FGFRs. Upon binding to these receptors, the compound induces dimerization and autophosphorylation, triggering downstream signaling pathways critical for cell proliferation and survival.

Key Pathways Affected

  • RAS–MEK–ERK Pathway : Involved in cell division and differentiation.
  • PI3K–Akt Pathway : Plays a role in cell survival and metabolism.
  • PLCγ Pathway : Associated with cellular responses to growth factors.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer cells:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It promotes programmed cell death in cancerous cells, making it a potential therapeutic agent against tumors driven by FGFR signaling.

Case Studies

  • In Vitro Studies : In studies involving breast cancer cell lines (e.g., 4T1), this compound demonstrated significant inhibition of cell growth and induced apoptosis. The IC50 values for FGFR inhibition ranged from 7 nM to 712 nM across different FGFR isoforms, indicating potent activity against these targets .
  • Biochemical Assays : The compound's ability to bind to the ATP-binding pocket of FGFRs has been confirmed through biochemical assays, highlighting its role as a kinase inhibitor .

Pharmacokinetics

The low molecular weight of this compound suggests favorable pharmacokinetic properties, including absorption and distribution. Detailed studies on its metabolism and excretion are necessary to fully understand its bioavailability and therapeutic window.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.